5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide
Description
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Properties
IUPAC Name |
5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4S2/c13-10-6-5-9(20-10)11(17)16-12(21)15-7-1-3-8(4-2-7)22(14,18)19/h1-6H,(H2,14,18,19)(H2,15,16,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUCTKZPIVPIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article reviews the synthesis, biological activity, and underlying mechanisms of this compound based on diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base. The final product can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties, particularly against multidrug-resistant strains. The compound's effectiveness was evaluated using the agar well diffusion method against various bacterial strains, including NDM-positive bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were significantly lower than those for several commercially available antibiotics, indicating its potential as a therapeutic agent against resistant bacteria.
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with bacterial enzymes through hydrogen bonding and hydrophobic interactions, enhancing its antibacterial efficacy .
Anticancer Activity
In addition to its antibacterial properties, preliminary studies indicate that this compound may possess anticancer activity. The compound was tested on various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Studies:
- Cell Line Testing : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis. The IC50 values were comparable to those of established chemotherapeutics.
- Mechanistic Insights : Further investigations revealed that the compound may induce oxidative stress in cancer cells, leading to increased apoptosis through the activation of caspase pathways .
Data Summary
| Biological Activity | Test Methodology | Key Results |
|---|---|---|
| Antibacterial | Agar well diffusion | Effective against NDM-positive bacteria with low MIC values |
| Anticancer | Cell viability assays | Reduced proliferation in breast cancer cells; induced apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
